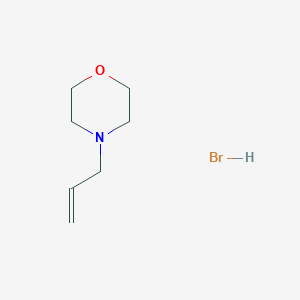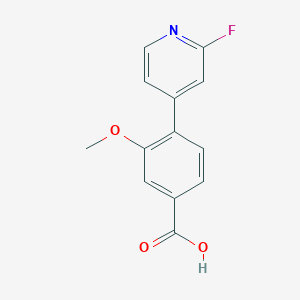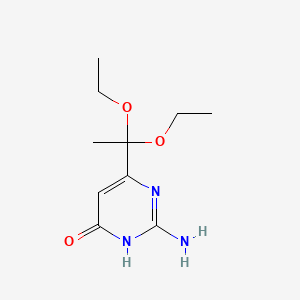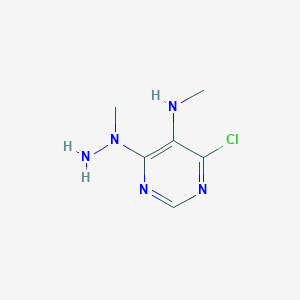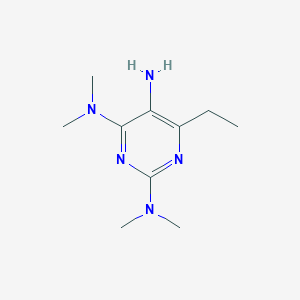
N-benzyloleamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
N-benzyloleamide can be synthesized through the reaction of oleic acid with benzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions and at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves the extraction of lipid-soluble extracts from the maca plant, followed by purification using high-performance liquid chromatography (HPLC) . The extracted compounds are then subjected to further chemical reactions to isolate and purify this compound.
化学反応の分析
Types of Reactions
N-benzyloleamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amides and esters.
科学的研究の応用
N-benzyloleamide has been extensively studied for its various scientific research applications:
Chemistry: Used as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its neuroprotective properties and its ability to modulate energy metabolism.
Medicine: Studied for its anti-fatigue properties and potential use in treating exercise-induced fatigue.
Industry: Used in the development of new pharmacological agents and as a bioactive compound in nutraceuticals.
作用機序
N-benzyloleamide exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids in the nervous system . By inhibiting FAAH, this compound increases the levels of endocannabinoids, which in turn modulate various physiological processes, including pain perception, energy metabolism, and antioxidant status .
類似化合物との比較
Similar Compounds
N-benzylstearamide: Another macamide with similar neuroprotective properties.
N-benzyloctadeca-9Z,12Z-dienamide: Known for its higher FAAH inhibitory activity compared to N-benzyloleamide.
N-benzyloctadeca-9Z,12Z,15Z-trienamide: Exhibits similar pharmacological properties but with different inhibitory mechanisms.
Uniqueness
This compound is unique due to its specific structure, which allows it to modulate energy metabolism and improve antioxidant status more effectively than some of its analogs . Its ability to inhibit FAAH and increase endocannabinoid levels also sets it apart from other macamides .
特性
分子式 |
C25H41NO |
|---|---|
分子量 |
371.6 g/mol |
IUPAC名 |
(Z)-N-benzyloctadec-9-enamide |
InChI |
InChI=1S/C25H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3,(H,26,27)/b10-9- |
InChIキー |
QHXGFOCPQQADIF-KTKRTIGZSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1 |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



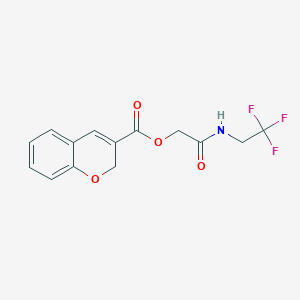
![[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12925970.png)
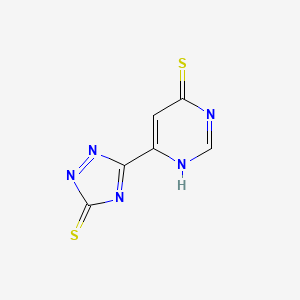
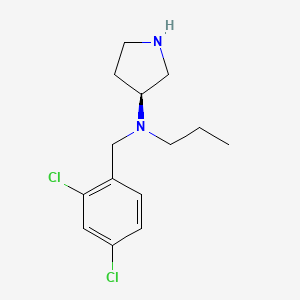
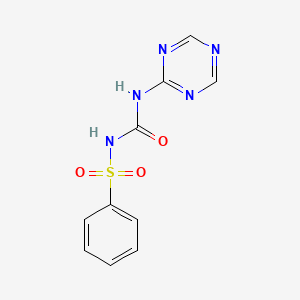
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine](/img/structure/B12925991.png)
